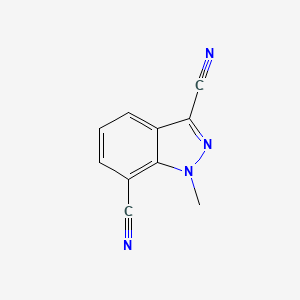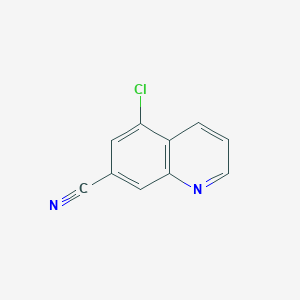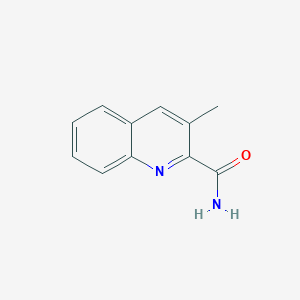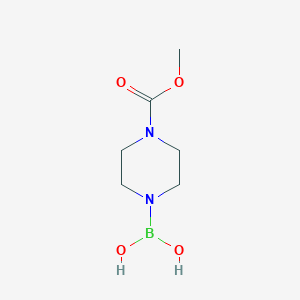
(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid is a boronic acid derivative that features a piperazine ring substituted with a methoxycarbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid typically involves the reaction of piperazine derivatives with boronic acid reagents. One common method includes the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the formation of the boronic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: Conversion of the boronic acid group to other functional groups such as alcohols or ketones.
Reduction: Reduction of the boronic acid group to form boranes or other reduced species.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving bases or acids to facilitate the nucleophilic attack.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions can produce a variety of substituted piperazine derivatives.
Applications De Recherche Scientifique
(4-(Methoxycarbonyl)piperazin-1-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes.
Mécanisme D'action
The mechanism of action of (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The piperazine ring provides additional binding interactions, enhancing the compound’s specificity and potency.
Comparaison Avec Des Composés Similaires
(4-(Methoxycarbonyl)phenylboronic acid): Similar in structure but with a phenyl ring instead of a piperazine ring.
(4-(Methoxycarbonyl)pyridine-3-boronic acid): Contains a pyridine ring, offering different electronic properties and reactivity.
(4-(Methoxycarbonyl)benzeneboronic acid): Another phenyl derivative with similar functional groups.
Uniqueness: (4-(Methoxycarbonyl)piperazin-1-yl)boronic acid is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. This structural feature allows for enhanced interactions with biological targets and provides a versatile platform for further functionalization and derivatization.
Propriétés
Numéro CAS |
207798-77-4 |
|---|---|
Formule moléculaire |
C6H13BN2O4 |
Poids moléculaire |
187.99 g/mol |
Nom IUPAC |
(4-methoxycarbonylpiperazin-1-yl)boronic acid |
InChI |
InChI=1S/C6H13BN2O4/c1-13-6(10)8-2-4-9(5-3-8)7(11)12/h11-12H,2-5H2,1H3 |
Clé InChI |
JPQLFRIZJGZKHZ-UHFFFAOYSA-N |
SMILES canonique |
B(N1CCN(CC1)C(=O)OC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



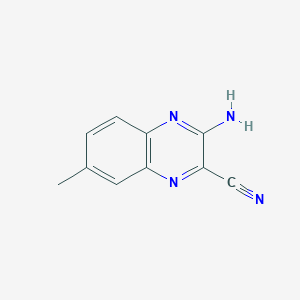
![3,7-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11908028.png)

![6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine](/img/structure/B11908040.png)


